An In-depth Technical Guide to But-3-yn-2-amine (CAS: 30389-17-4)
An In-depth Technical Guide to But-3-yn-2-amine (CAS: 30389-17-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, reactivity, and potential applications of But-3-yn-2-amine, a valuable chiral building block in organic synthesis and medicinal chemistry.
Core Properties and Data
But-3-yn-2-amine, also known as 1-methylprop-2-ynylamine, is a primary amine containing a terminal alkyne functionality. This unique combination of reactive groups makes it a versatile intermediate in the synthesis of a wide range of molecular architectures.
Physicochemical Properties
The fundamental physicochemical properties of But-3-yn-2-amine are summarized in the table below. These computed properties provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| CAS Number | 30389-17-4 | PubChem[1] |
| Molecular Formula | C₄H₇N | PubChem[1] |
| Molecular Weight | 69.11 g/mol | PubChem[1] |
| IUPAC Name | but-3-yn-2-amine | PubChem[1] |
| Synonyms | 1-methylprop-2-ynylamine, 3-amino-1-butyne, 2-aminobutin | PubChem[1] |
| Canonical SMILES | CC(C#C)N | PubChem[1] |
| Topological Polar Surface Area | 26 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| XLogP3-AA | -0.2 | PubChem[1] |
Spectroscopic Data (Predicted)
| Spectroscopy | Predicted Features |
| ¹H NMR | -CH₃ (doublet): ~1.2-1.4 ppm. -NH₂ (broad singlet): Variable, ~1.0-3.0 ppm. ≡C-H (triplet or doublet of doublets): ~2.2-2.5 ppm. -CH- (quartet or multiplet): ~3.4-3.6 ppm. |
| ¹³C NMR | -CH₃: ~20-25 ppm. -CH-N: ~40-45 ppm. ≡C-H: ~70-75 ppm. -C≡: ~80-85 ppm. |
| IR Spectroscopy | N-H stretch (primary amine): Two bands, ~3300-3400 cm⁻¹ (asymmetric and symmetric). ≡C-H stretch (terminal alkyne): Sharp, medium intensity band at ~3300 cm⁻¹. C≡C stretch: Weak band at ~2100-2140 cm⁻¹. N-H bend (scissoring): ~1590-1650 cm⁻¹. C-N stretch: ~1020-1250 cm⁻¹. |
| Mass Spectrometry | Molecular Ion (M⁺): m/z = 69 (odd value, consistent with the nitrogen rule). Major Fragments: Loss of methyl (m/z = 54), cleavage adjacent to the nitrogen to form a stable iminium ion. PubChem lists a GC-MS for this compound.[1] |
Synthesis and Experimental Protocols
Propargylamines, including But-3-yn-2-amine, are commonly synthesized via multicomponent reactions, which are prized for their efficiency and atom economy. The most prevalent method is the A³ (Aldehyde-Alkyne-Amine) coupling reaction.[2]
General Experimental Protocol: Copper-Catalyzed A³ Coupling
This protocol is a representative example for the synthesis of a propargylamine and can be adapted for the synthesis of But-3-yn-2-amine by using the appropriate starting materials (acetaldehyde, ammonia, and acetylene gas).
Reaction:
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Aldehyde + Alkyne + Amine --(Cu Catalyst)--> Propargylamine
Materials:
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Aldehyde (e.g., Benzaldehyde, 2.0 mmol)
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Terminal Alkyne (e.g., Phenylacetylene, 2.2 mmol)
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Amine (e.g., Piperidine, 2.0 mmol)
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Copper(I) Chloride (CuCl, 0.020 g, 0.2 mmol)
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Toluene (4 mL)
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Dichloromethane (DCM)
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Saturated NaCl solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica gel for chromatography
Procedure:
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To a 10 mL round-bottom flask, add CuCl (0.020 g, 0.2 mmol), the amine (2.0 mmol), the aldehyde (2.0 mmol), and toluene (4 mL) under a nitrogen atmosphere at room temperature (25 °C).
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Add the terminal alkyne (2.2 mmol) to the reaction mixture.
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Stir the contents at 100 °C for 12 hours.
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After cooling to room temperature, remove the toluene under reduced pressure.
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Add water (5 mL) and DCM (15 mL) to the residue and transfer to a separatory funnel.
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Separate the organic layer, wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate mixture) to yield the desired propargylamine.[3]
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of propargylamines via A³ coupling.
Reactivity and Chemical Behavior
The chemical reactivity of But-3-yn-2-amine is dictated by its two primary functional groups: the primary amine and the terminal alkyne.
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Primary Amine (-NH₂): This group acts as a nucleophile and a base. It can undergo standard amine reactions such as acylation, alkylation, and formation of imines.
-
Terminal Alkyne (-C≡CH): The terminal proton is weakly acidic and can be deprotonated by a strong base to form an acetylide anion. This anion is a potent carbon nucleophile. The triple bond itself can undergo addition reactions (e.g., hydrogenation, halogenation) and participate in various metal-catalyzed coupling reactions, such as the Sonogashira coupling.
Reactivity Overview Diagram
Caption: Key reaction pathways for But-3-yn-2-amine's functional groups.
Applications in Drug Development and Research
The propargylamine moiety is a significant pharmacophore and a versatile synthetic intermediate in medicinal chemistry.[4] Its presence in marketed drugs and clinical candidates highlights its importance.
Role as a Chiral Building Block
But-3-yn-2-amine is a chiral molecule. Its enantiomerically pure forms are valuable starting materials in asymmetric synthesis, allowing for the construction of complex molecules with specific stereochemistry, which is often crucial for biological activity.[5]
Propargylamines in Neurodegenerative Diseases
Several drugs containing the propargylamine scaffold are used to treat neurodegenerative disorders like Parkinson's and Alzheimer's disease.[6] These compounds often act as inhibitors of enzymes such as monoamine oxidase-B (MAO-B).[6]
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Selegiline and Rasagiline: These are well-known MAO-B inhibitors used in the treatment of Parkinson's disease. The propargylamine group is essential for their mechanism of action, which involves irreversible inhibition of the enzyme.[6]
Use in Heterocyclic Synthesis
Propargylamines are key precursors for the synthesis of a wide variety of nitrogen-containing heterocycles, which form the core of many pharmaceuticals.[2] These include:
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Pyrroles
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Quinolines
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Oxazoles
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Indolizines
The dual reactivity of the amine and alkyne groups allows for elegant and efficient cyclization strategies to build these complex ring systems.[7]
Safety and Handling
But-3-yn-2-amine is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[1] |
Signal Word: Warning[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
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P270: Do not eat, drink or smoke when using this product.[1]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
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P301+P317: IF SWALLOWED: Get medical help.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
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P333+P317: If skin irritation or rash occurs: Get medical help.[1]
Always consult the most current Safety Data Sheet (SDS) before handling this compound.
References
- 1. But-3-yn-2-amine | C4H7N | CID 10290734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Propargylamine Moiety: A Promising Scaffold in Drug Design [wisdomlib.org]
- 7. Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes - PMC [pmc.ncbi.nlm.nih.gov]
